![molecular formula C22H32O6 B14249874 Bis{2-[(prop-2-en-1-yl)oxy]cyclohexyl} but-2-enedioate CAS No. 496955-72-7](/img/structure/B14249874.png)
Bis{2-[(prop-2-en-1-yl)oxy]cyclohexyl} but-2-enedioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bis{2-[(prop-2-en-1-yl)oxy]cyclohexyl} but-2-enedioate: is a chemical compound known for its unique structure and potential applications in various fields. This compound features two cyclohexyl groups each substituted with a prop-2-en-1-yloxy group, and these are linked by a but-2-enedioate moiety. The presence of both cyclohexyl and alkenyl groups in its structure makes it an interesting subject for chemical research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Bis{2-[(prop-2-en-1-yl)oxy]cyclohexyl} but-2-enedioate typically involves the esterification of but-2-enedioic acid with 2-[(prop-2-en-1-yl)oxy]cyclohexanol. The reaction is usually carried out under acidic conditions to facilitate the esterification process. Common reagents used in this synthesis include sulfuric acid or p-toluenesulfonic acid as catalysts. The reaction is typically conducted at elevated temperatures to ensure complete conversion of the reactants to the desired ester product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems allows for precise control over reaction conditions such as temperature, pressure, and reactant concentrations. This ensures consistent product quality and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Bis{2-[(prop-2-en-1-yl)oxy]cyclohexyl} but-2-enedioate can undergo various chemical reactions, including:
Oxidation: The alkenyl groups in the compound can be oxidized to form epoxides or diols.
Reduction: The ester groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.
Substitution: The alkenyl groups can participate in substitution reactions, such as halogenation or hydrohalogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or osmium tetroxide.
Reduction: Lithium aluminum hydride or sodium borohydride are frequently used reducing agents.
Substitution: Halogenation can be carried out using halogens like chlorine or bromine in the presence of a catalyst.
Major Products
Oxidation: Epoxides or diols.
Reduction: Alcohols.
Substitution: Halogenated derivatives.
Applications De Recherche Scientifique
Bis{2-[(prop-2-en-1-yl)oxy]cyclohexyl} but-2-enedioate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug delivery systems due to its unique structural features.
Industry: Utilized in the production of polymers and resins with specific properties.
Mécanisme D'action
The mechanism by which Bis{2-[(prop-2-en-1-yl)oxy]cyclohexyl} but-2-enedioate exerts its effects depends on its application. In biological systems, it may interact with cellular membranes or proteins, altering their function. The alkenyl groups can participate in reactions with biological molecules, potentially leading to the formation of reactive intermediates that can affect cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,2-Benzenedicarboxylic acid, bis(2-methylpropyl) ester: Similar in that it contains ester groups and a cyclic structure.
2-(1-Cyclohexenyl)cyclohexanone: Shares the cyclohexyl moiety but differs in functional groups.
Uniqueness
Bis{2-[(prop-2-en-1-yl)oxy]cyclohexyl} but-2-enedioate is unique due to the presence of both alkenyl and cyclohexyl groups, which confer distinct chemical reactivity and potential applications. Its structure allows for a variety of chemical modifications, making it a versatile compound in research and industrial applications.
Propriétés
Numéro CAS |
496955-72-7 |
|---|---|
Formule moléculaire |
C22H32O6 |
Poids moléculaire |
392.5 g/mol |
Nom IUPAC |
bis(2-prop-2-enoxycyclohexyl) but-2-enedioate |
InChI |
InChI=1S/C22H32O6/c1-3-15-25-17-9-5-7-11-19(17)27-21(23)13-14-22(24)28-20-12-8-6-10-18(20)26-16-4-2/h3-4,13-14,17-20H,1-2,5-12,15-16H2 |
Clé InChI |
BMSHQWPBXNUJRJ-UHFFFAOYSA-N |
SMILES canonique |
C=CCOC1CCCCC1OC(=O)C=CC(=O)OC2CCCCC2OCC=C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(4R)-3-[(2R)-2-phenylpropanoyl]-4-propan-2-yl-1,3-oxazolidin-2-one](/img/structure/B14249792.png)
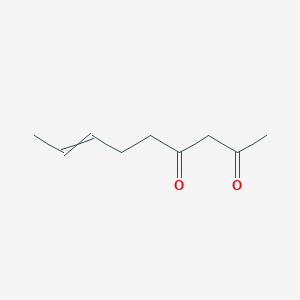
![3-[(4-Chlorobenzene-1-sulfonyl)oxy]benzoic acid](/img/structure/B14249806.png)
![Benzenamine, 2-[(2-ethylhexyl)thio]-](/img/structure/B14249812.png)
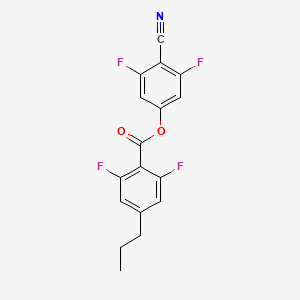
![[(3-Methyl-4-oxobutoxy)-oxidophosphoryl] phosphate](/img/structure/B14249829.png)
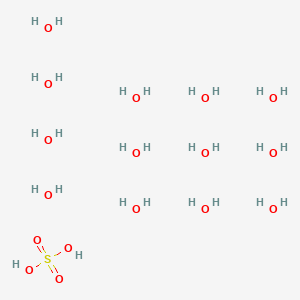
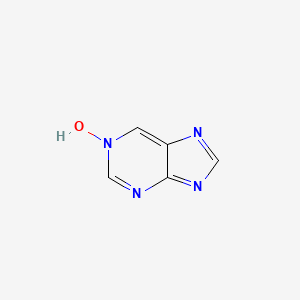
![Tributyl-[5-(5-thiophen-2-ylthiophen-2-yl)thiophen-2-yl]stannane](/img/structure/B14249851.png)
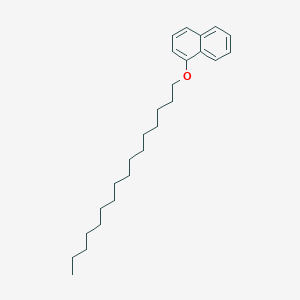
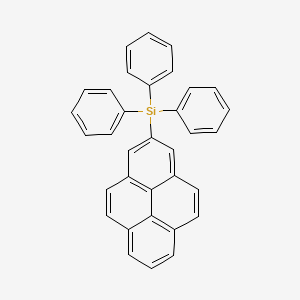

![2-{Tris[(propan-2-yl)oxy]silyl}ethyl prop-2-enoate](/img/structure/B14249872.png)
![N-[4-[4-(4-Chlorophenyl)-2-ethyl-1,3-thiazol-5-YL]-2-pyridyl]acetamide](/img/structure/B14249875.png)
